molecular formula C14H24BNO6 B14058307 N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid

N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid

Cat. No.: B14058307
M. Wt: 313.16 g/mol
InChI Key: XPQKXANGZDINNH-UHFFFAOYSA-N
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Description

N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid: is a boronic acid derivative with the molecular formula C14H24BNO6 and a molecular weight of 313.15 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a boronic acid group and a diethoxymethyl group, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Scientific Research Applications

Chemistry: N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of marine natural products and thiophene-based macrocycles .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and pharmaceutical intermediates. It plays a role in the development of new drugs and therapeutic agents .

Medicine: The compound’s boronic acid group allows it to interact with biological targets, making it valuable in medicinal chemistry. It is used in the design of enzyme inhibitors and other bioactive compounds .

Industry: Industrially, this compound is employed in the production of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research areas where other similar compounds may not be suitable .

Properties

Molecular Formula

C14H24BNO6

Molecular Weight

313.16 g/mol

IUPAC Name

[5-(diethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid

InChI

InChI=1S/C14H24BNO6/c1-6-20-12(21-7-2)10-8-9-11(15(18)19)16(10)13(17)22-14(3,4)5/h8-9,12,18-19H,6-7H2,1-5H3

InChI Key

XPQKXANGZDINNH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1C(=O)OC(C)(C)C)C(OCC)OCC)(O)O

Origin of Product

United States

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